1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloropropenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylcyclohexanone and 3-chloroprop-2-en-1-ol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include hydrochloric acid or sodium hydroxide.
Process: The 3-chloroprop-2-en-1-ol is reacted with 2-methylcyclohexanone in the presence of a catalyst to form the intermediate product, which is then oxidized to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products:
Oxidation: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloropropenyl group may also participate in electrophilic addition reactions, further influencing biological pathways.
Comparison with Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 1-(3-Chloroprop-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H17ClO |
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Molecular Weight |
200.70 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c1-10-5-2-3-6-11(10,9-13)7-4-8-12/h4,8-10H,2-3,5-7H2,1H3/b8-4+ |
InChI Key |
DSMVETFFUQCFGV-XBXARRHUSA-N |
Isomeric SMILES |
CC1CCCCC1(C/C=C/Cl)C=O |
Canonical SMILES |
CC1CCCCC1(CC=CCl)C=O |
Origin of Product |
United States |
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